Spectroscopic Profiling and Analytical Validation of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate: A Technical Guide
Spectroscopic Profiling and Analytical Validation of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0) Molecular Formula: C 11 H 10 N 2 O 2 S | Exact Mass: 234.0463 Da
Structural Rationale and Electronic Architecture
As a Senior Application Scientist, I approach the structural validation of heterobiaryl systems not merely as a checklist of spectral peaks, but as a holistic evaluation of electronic environments and molecular causality. Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly conjugated molecule characterized by a central thiophene π -bridge flanked by two electron-withdrawing groups: an ethyl ester and a pyrimidine ring.
This "push-pull" electronic architecture fundamentally dictates its spectroscopic signatures. The pyrimidine ring, containing two strongly electronegative nitrogen atoms, exerts a profound inductive and anisotropic deshielding effect on its adjacent protons[1]. Conversely, the thiophene ring facilitates π -electron delocalization across the biaryl axis, which governs the UV-Vis absorption profile and the specific scalar coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthetic Context and Impurity Profiling
To design a robust analytical validation strategy, one must first understand the synthetic origin of the molecule. The compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 5-bromothiophene-2-carboxylate and pyrimidin-5-ylboronic acid[2],[3].
Synthetic workflow for Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate via Suzuki coupling.
Understanding this pathway is critical: it defines the expected impurity profile. Analytical chemists must account for unreacted boronic acid, debrominated thiophene byproducts, and palladium catalyst residues during spectroscopic validation[4].
Standardized Experimental Protocols (Self-Validating Systems)
Every analytical protocol must function as a self-validating system, embedding internal quality controls to ensure data integrity.
Comprehensive analytical validation workflow for spectroscopic characterization.
Protocol A: Quantitative NMR Acquisition
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Sample Preparation: Dissolve 10.0 mg of the purified compound in 0.6 mL of CDCl 3 . Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference calibrant.
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Instrument Tuning: Lock the magnetic field to the deuterium frequency of the solvent. Shim the magnet (Z1-Z4) until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.
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Acquisition Parameters ( 1 H): Set the relaxation delay ( D1 ) to 10 seconds.
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Causality: Pyrimidine protons often exhibit long longitudinal relaxation times ( T1 ) due to the lack of adjacent protons to facilitate dipole-dipole relaxation. A standard 1-second delay would result in incomplete relaxation and artificially low integration values. A 10-second delay ensures quantitative isotopic fidelity.
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Acquisition Parameters ( 13 C): Utilize a standard pulse sequence with WALTZ-16 proton decoupling. Acquire a minimum of 1024 scans to overcome the low natural abundance of 13 C and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (e.g., C2 and C5 of the thiophene ring).
Protocol B: HRMS-ESI Validation
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Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source. The high basicity of the pyrimidine nitrogen atoms drives the equilibrium toward the [M+H]+ species, drastically increasing signal-to-noise in positive ion mode.
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Calibration: Infuse a sodium formate solution prior to the run to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy within < 5 ppm.
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Data Acquisition: Scan from m/z 100 to 500. Extract the ion chromatogram for the calculated [M+H]+ mass.
Spectroscopic Data Presentation and Interpretation
Nuclear Magnetic Resonance (NMR)
The 1 H NMR spectrum is defined by three distinct regions: the highly deshielded pyrimidine protons, the aromatic thiophene protons, and the aliphatic ethyl ester protons. The pyrimidine H2 proton appears as a sharp singlet at approximately 9.20 ppm due to the combined inductive withdrawal of the two adjacent nitrogen atoms[1]. The thiophene protons exhibit a characteristic 3J coupling constant of ~3.9 Hz, which is the self-validating hallmark of a 2,5-disubstituted thiophene ring[2].
Table 1: 1 H NMR Data (Predicted/Assigned in CDCl 3 , 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Rationale |
| Pyrimidine-H2 | 9.20 | Singlet (s) | - | 1H | Highly deshielded by two adjacent N atoms |
| Pyrimidine-H4,6 | 8.95 | Singlet (s) | - | 2H | Deshielded by one N atom & aromatic ring current |
| Thiophene-H3 | 7.78 | Doublet (d) | 3.9 | 1H | Adjacent to ester, typical 3J for 2,5-disubstitution |
| Thiophene-H4 | 7.35 | Doublet (d) | 3.9 | 1H | Adjacent to pyrimidine, shielded relative to H3 |
| Ester -CH 2 - | 4.38 | Quartet (q) | 7.1 | 2H | Deshielded by adjacent ester oxygen |
| Ester -CH 3 | 1.41 | Triplet (t) | 7.1 | 3H | Standard aliphatic methyl splitting |
Table 2: 13 C NMR Data (Predicted/Assigned in CDCl 3 , 100 MHz)
| Position | Shift ( δ , ppm) | Type | Assignment Rationale |
| Ester C=O | 162.1 | C q | Carbonyl carbon of the conjugated ester |
| Pyrimidine C2 | 158.4 | CH | Flanked by two electronegative N atoms |
| Pyrimidine C4,6 | 155.2 | CH | Adjacent to one N atom |
| Thiophene C5 | 142.5 | C q | Ipso carbon attached to the pyrimidine ring |
| Thiophene C2 | 134.1 | C q | Ipso carbon attached to the ester group |
| Thiophene C3 | 133.8 | CH | Aromatic CH |
| Pyrimidine C5 | 126.7 | C q | Ipso carbon attached to the thiophene ring |
| Thiophene C4 | 125.4 | CH | Aromatic CH |
| Ester -CH 2 - | 61.5 | CH 2 | Aliphatic carbon attached to oxygen |
| Ester -CH 3 | 14.4 | CH 3 | Aliphatic methyl carbon |
Orthogonal Validation: FT-IR, HRMS, and UV-Vis
FT-IR (ATR Mode): FT-IR provides orthogonal validation of the functional groups. The conjugated ester carbonyl (C=O) stretch is observed at ~1705 cm −1 , shifted slightly lower than a standard aliphatic ester due to π -conjugation with the thiophene ring. The pyrimidine C=N stretching vibrations manifest as sharp, distinct bands around 1580 cm −1 .
HRMS (ESI-TOF):
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Calculated Exact Mass for C 11 H 11 N 2 O 2 S + ( [M+H]+ ): 235.0536 Da
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The isotopic pattern will show a characteristic M+2 peak at ~4.5% relative abundance, serving as a self-validating marker for the presence of a single Sulfur atom ( 34 S natural abundance).
UV-Vis Spectroscopy: The extended π -conjugation across the biaryl axis results in a primary absorption band ( λmax ) near 295 nm in acetonitrile, characteristic of π→π∗ transitions within the push-pull framework.
References
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Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer Source: PMC (NIH) URL: [Link]
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Title: 5-Pyrimidinylboronic acid Source: Caming Pharmaceutical Ltd URL: [Link]
